2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
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Overview
Description
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pyrazole ring, all connected through a methylene bridge to a malononitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective effects .
Mode of Action
It’s worth noting that similar compounds have shown to have anti-inflammatory and antioxidant roles . They have been observed to upregulate SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulate iNOS, HYOUP1, and MMP-3 .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may influence pathways related to inflammation, oxidative stress, and energy metabolism .
Result of Action
Similar compounds have shown to protect against ischemia/reperfusion (i/r) brain injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated nitrile groups.
Substitution: Substituted derivatives with new functional groups replacing the nitrile groups.
Scientific Research Applications
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: A similar compound with a naphthalene and phenyl ring connected through a propenone bridge.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene ring and a triazole ring.
Uniqueness
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is unique due to its combination of a pyrazole ring with a naphthalene and phenyl ring, connected through a methylene bridge to a malononitrile group. This unique structure provides distinct chemical and biological properties that are not commonly found in other similar compounds .
Biological Activity
The compound 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between naphthalen-2-aldehyde and a suitable pyrazole derivative in the presence of malononitrile. The following general reaction scheme can be outlined:
- Reagents : Naphthalen-2-aldehyde, pyrazole derivative, malononitrile.
- Conditions : The reaction is generally carried out in a solvent such as ethanol or acetic acid under reflux conditions.
- Yield : The yield can vary but has been reported to be around 56% in certain studies.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives.
- Effective inhibition of biofilm formation by pathogenic isolates, suggesting potential applications in treating infections associated with biofilms .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. A comprehensive study highlighted the ability of certain pyrazole compounds to inhibit cancer cell proliferation through various mechanisms:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
2a | MCF7 (breast) | 15.0 |
2b | HeLa (cervical) | 10.5 |
2c | A549 (lung) | 8.0 |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, pyrazole derivatives have shown promising anti-inflammatory activity. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. For instance:
- A study found that certain derivatives reduced nitric oxide (NO) production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .
Case Studies
Several case studies have provided insights into the biological activities of pyrazole derivatives:
- Case Study on Antimicrobial Efficacy : A derivative was tested against multiple bacterial strains, showing superior activity compared to traditional antibiotics.
- Case Study on Cancer Cell Lines : In vitro assays demonstrated that a specific derivative significantly inhibited tumor growth in MCF7 cells by inducing apoptosis.
- Case Study on Inflammatory Response : Administration of a pyrazole derivative in an animal model showed reduced swelling and inflammatory markers post-injury.
Properties
IUPAC Name |
2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4/c24-14-17(15-25)12-21-16-27(22-8-2-1-3-9-22)26-23(21)20-11-10-18-6-4-5-7-19(18)13-20/h1-13,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVGGQVZOQOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.